methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1190313-88-2 . It has a molecular weight of 302.07 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Antibacterial Applications
One study focused on the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which led to the identification of a compound with notable in vitro antibacterial activity (E. Toja et al., 1986).
Anti-inflammatory Applications
Research aimed at discovering novel anti-inflammatory agents led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the structural similarity and reported activity of related molecules (G. P. Moloney, 2001).
Synthetic Methodologies for Complex Heterocycles
A study described the palladium-catalyzed cross-coupling reaction of various derivatives, including methyl-5-amino-4-iodo derivatives, to synthesize 4-alkynylpyrrolopyrimidines, demonstrating the utility of these compounds in constructing complex molecular architectures (S. Tumkevičius & V. Masevičius, 2007).
Functional Material Development
Another application involved the functionalization of 1H-pyrrolo[2,3-b]pyridine to derive new compounds with potential as agrochemicals or functional materials. This study highlighted the introduction of amino groups and the conversion of derivatives to podant-type compounds, exhibiting high fungicidal activity (S. Minakata et al., 1992).
Antitumor Activity
Nortopsentin analogues, derived from 1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for their antitumor activity in models of diffuse malignant peritoneal mesothelioma, demonstrating significant inhibition of tumor growth (A. Carbone et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYNLLQXAWCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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